molecular formula C8H11N3 B1400885 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine CAS No. 1795501-20-0

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Cat. No.: B1400885
CAS No.: 1795501-20-0
M. Wt: 149.19 g/mol
InChI Key: AOLGPUHMHFJSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine is a chemical compound with the molecular formula C8H11N3, offered for research use only. This tetrahydronaphthyridine derivative is of significant interest in medicinal and heterocyclic chemistry as a key scaffold for the synthesis of novel bioactive molecules . While specific pharmacological data for this exact isomer is limited in the searched literature, closely related 2,7-naphthyridine derivatives are actively investigated for their neurotropic activities. Recent studies on similar frameworks have demonstrated potent anticonvulsant effects in models like pentylenetetrazole-induced convulsions, in some cases surpassing the efficacy of standard drugs like ethosuximide . These compounds often exhibit additional psychotropic properties, including anxiolytic and antidepressant effects, without associated muscle relaxation at active doses, indicating a high therapeutic index . The 2,7-naphthyridine core is a privileged structure in drug discovery, also explored as a potent inhibitor of various kinases and enzymes . As a building block, this amine is valuable for constructing more complex fused heterocyclic systems, such as pyrazolo[3,4-c]-2,7-naphthyridines and furo[2,3-c]-2,7-naphthyridines, which are accessed via modern synthetic methodologies like Smiles rearrangement . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h2,4,10H,1,3,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGPUHMHFJSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795501-20-0
Record name 5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Abstract

The 5,6,7,8-tetrahydro-2,7-naphthyridine scaffold represents a class of conformationally restricted diamines of significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable pharmacophore for exploring specific binding interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for a key member of this family, this compound. We delve into the strategic considerations behind the synthetic design, from the construction of the core naphthyridine ring system to the critical selective reduction step. Furthermore, this document outlines a multi-technique analytical workflow required to unequivocally confirm the structure, purity, and identity of the final compound, ensuring its suitability for downstream applications in research and development.

Introduction: The Strategic Value of the Tetrahydro-2,7-Naphthyridine Core

Naphthyridines, a family of six isomeric heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their recurrence in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[2][3] The strategic placement of nitrogen atoms within their rigid, planar structure facilitates diverse non-covalent interactions, such as hydrogen bonding and π-stacking, with various enzymes and receptors.

The partial saturation of one of the pyridine rings to form a 5,6,7,8-tetrahydro-naphthyridine derivative introduces a three-dimensional character to the otherwise flat scaffold. This conformational constraint is a powerful tool in drug design, as it can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target. The title compound, this compound, is a prime example of this molecular design principle, merging the aromatic system of a 2,7-naphthyridine with a saturated piperidine ring, making it a compelling building block for novel therapeutic agents.

Proposed Synthetic Strategy: A Multi-Step Approach

While direct literature on the synthesis of this compound is not extensively detailed, a robust and logical pathway can be constructed based on established methodologies for synthesizing substituted naphthyridines and the selective hydrogenation of heterocyclic systems.[4][5] The proposed strategy focuses on the initial construction of a functionalized 2,7-naphthyridine core, followed by a critical catalytic hydrogenation to yield the target tetrahydro derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the saturated ring. The key transformation is the selective catalytic hydrogenation of a 1-amino-2,7-naphthyridine precursor. The synthesis of this aromatic precursor is the principal challenge, which can be addressed by building the naphthyridine core from a suitably substituted pyridine starting material. This leads to the following retrosynthetic breakdown:

Retrosynthesis target This compound precursor1 1-(Protected-amino)-2,7-naphthyridine target->precursor1 Deprotection precursor2 1-Chloro-2,7-naphthyridine precursor1->precursor2 Protected Amination precursor3 2,7-Naphthyridin-1-ol precursor2->precursor3 Chlorination (e.g., POCl3) precursor4 Substituted Pyridine Precursor + C3 Synthon precursor3->precursor4 Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves three main stages: construction of the aromatic core, functionalization with the amino group, and selective reduction. An amino-protecting group, such as tert-butyloxycarbonyl (Boc), is crucial. It prevents the primary amine from interfering with subsequent reactions and, most importantly, from poisoning the metal catalyst during the hydrogenation step.

Synthetic Workflow start Substituted Pyridine (e.g., 4-aminonicotinate derivative) step1 Cyclocondensation (e.g., with malonic ester) start->step1 intermediate1 2,7-Naphthyridin-1-ol step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 1-Chloro-2,7-naphthyridine step2->intermediate2 step3 Buchwald-Hartwig Amination (e.g., with Boc-NH2) intermediate2->step3 intermediate3 tert-Butyl (2,7-naphthyridin-1-yl)carbamate step3->intermediate3 step4 Catalytic Hydrogenation (Pd/C, H2, Acidic media) intermediate3->step4 intermediate4 tert-Butyl (5,6,7,8-tetrahydro- 2,7-naphthyridin-1-yl)carbamate step4->intermediate4 step5 Boc Deprotection (TFA or HCl) intermediate4->step5 product Target Compound: This compound step5->product

Caption: Proposed forward synthesis workflow diagram.

Detailed Experimental Protocols

The following protocols are exemplary and should be performed by trained chemists under appropriate laboratory safety conditions.

Protocol 3.1: Synthesis of 1-Chloro-2,7-naphthyridine

This initial stage involves the construction of the naphthyridine core, often starting from pyridine derivatives, followed by chlorination to create a reactive site for amination.[2]

  • Cyclocondensation: A substituted pyridine, such as a derivative of 4-aminonicotinic acid, is reacted with a suitable three-carbon synthon like diethyl malonate under basic conditions (e.g., sodium ethoxide) to facilitate a cyclocondensation reaction, yielding the corresponding 2,7-naphthyridin-1-ol.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up and Isolation: Upon completion, the reaction mixture is neutralized, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Chlorination: The obtained 2,7-naphthyridin-1-ol (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq) and heated to reflux for 2-4 hours.

  • Quenching and Extraction: The mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is basified with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield 1-chloro-2,7-naphthyridine.

Protocol 3.2: Synthesis of tert-Butyl (5,6,7,8-tetrahydro-2,7-naphthyridin-1-yl)carbamate

This phase involves the introduction of a protected amine and the critical selective reduction of one pyridine ring.

  • Protected Amination: To a solution of 1-chloro-2,7-naphthyridine (1.0 eq) in an anhydrous solvent like dioxane are added tert-butyl carbamate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). The mixture is degassed and heated under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.

  • Purification: The crude product, tert-butyl (2,7-naphthyridin-1-yl)carbamate, is purified by flash column chromatography on silica gel.

  • Catalytic Hydrogenation: The purified Boc-protected amine (1.0 eq) is dissolved in a solvent such as methanol or acetic acid. Palladium on carbon (10% Pd/C, 10 wt%) is added to the solution. The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (50 psi) at room temperature with vigorous stirring. The use of acidic media is often key to activating the pyridine ring towards reduction.[4]

  • Filtration and Concentration: After 12-24 hours, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude Boc-protected tetrahydro-naphthyridine product.

Protocol 3.3: Deprotection to Yield Final Compound
  • Acid-mediated Deprotection: The crude product from the previous step is dissolved in dichloromethane. An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 1-2 hours.

  • Isolation: The solvent and excess acid are removed in vacuo. The resulting residue is triturated with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate). The solid is collected by filtration, washed with ether, and dried to afford the final product, this compound.

In-Depth Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques is required.

CharacterizationWorkflow start Purified Final Compound ms Mass Spectrometry (HRMS) Confirm Molecular Formula start->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Connectivity start->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir hplc HPLC Analysis Assess Purity (>95%) start->hplc result Confirmed Structure & Purity Data ms->result nmr->result ir->result hplc->result

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Parameter Expected Value
Molecular FormulaC₈H₁₁N₃
Exact Mass149.0953
Monoisotopic Mass [M+H]⁺150.1026

Data calculated based on IUPAC atomic weights.[6] The observation of the [M+H]⁺ ion at m/z 150.1026 with high mass accuracy (typically < 5 ppm) provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets, corresponding to the two protons on the pyridine ring.

  • Aliphatic Protons: Three sets of signals in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the -CH₂- groups at positions 5, 6, and 8 of the saturated ring. The protons at C5 and C8, being adjacent to nitrogen atoms, are expected to be shifted further downfield.

  • Amine Protons: A broad singlet for the -NH₂ group (typically δ 4.0-5.5 ppm, exchangeable with D₂O) and a broad signal for the -NH- proton of the saturated ring.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the amino group (C1) being significantly shielded or deshielded depending on resonance effects.

  • Aliphatic Carbons: Three distinct signals in the aliphatic region (δ 40-60 ppm) for the three -CH₂- groups of the tetrahydropyridine ring.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.5 - 8.0 (2H, m)110 - 145
Aromatic C-NH₂-~155
Aromatic C (quat.)-~150
C5-H~4.0 - 4.5 (2H, t)~45
C6-H~2.8 - 3.2 (2H, m)~25
C8-H~3.0 - 3.5 (2H, t)~50
NH4.0 - 5.5 (2H, br s)-
NH (ring)5.0 - 6.5 (1H, br s)-

Note: These are estimated chemical shifts based on typical values for similar heterocyclic systems. Actual values may vary.[7] 2D NMR experiments like COSY and HSQC should be performed to confirm proton-proton and proton-carbon connectivities unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Appearance
N-H Stretch (Primary Amine)3300 - 3500Two sharp-to-medium bands
N-H Stretch (Secondary Amine)3300 - 3500One sharp-to-medium band
C-H Stretch (Aromatic)3000 - 3100Sharp, weak bands
C-H Stretch (Aliphatic)2850 - 2960Medium-to-strong bands
C=C, C=N Stretch (Aromatic)1500 - 1600Medium-to-strong bands

The presence of a pair of bands in the 3300-3500 cm⁻¹ region is a characteristic signature of the primary amine.[8]

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established chemical principles for naphthyridine synthesis and selective hydrogenation, a viable pathway to this valuable molecular scaffold is proposed. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for verifying the identity, structure, and purity of the final compound. This ensures that researchers and drug development professionals can proceed with confidence in the use of this promising building block for the discovery of novel therapeutics.

References

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 2016, 18(11), 2730-2733. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 2020, 25(21), 5188. [Link]

  • Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. [Link]

  • Derivatives of 2,7-naphthyridine: Synthesis, transformation, and bioactivity. ResearchGate. [Link]

  • Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation. Organometallics, 2022, 41(18), 2568–2575. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 2020, 85(16), 10688-10703. [Link]

  • Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters, 2018, 20(15), 4539-4543. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. PubChem. [Link]

  • This compound. PubChem. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • GNPS Library Spectrum CCMSLIB00000853048. GNPS. [Link]

  • 1-Naphthalenamine, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

  • 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine. PubChem. [Link]

  • 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. LabSolutions. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. PMC. [Link]

  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Figure S1. The 1 H NMR spectrum of a mixture of... ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

Technical Whitepaper: 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine as a Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic profile of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine , a bicyclic pharmacophore increasingly utilized in medicinal chemistry for its ability to mimic adenine-like motifs while offering distinct solubility and vector properties.

Executive Summary

This compound represents a strategic scaffold in modern drug discovery, acting as a bioisostere for tetrahydroisoquinolines and quinazolines. Its dual-nitrogen architecture—comprising a basic aliphatic amine (


) and an aromatic pyridine nitrogen (

)—provides a tunable ionization profile ideal for optimizing solubility and permeability. This guide dissects its chemical properties, validated synthetic routes, and application as a hinge-binding motif in kinase inhibitor design.

Structural Analysis & Physicochemical Profile

Chemical Structure & Tautomerism

The molecule consists of a pyridine ring fused to a saturated tetrahydropyridine ring. The "1-amine" designation places the primary amino group on the pyridine ring, adjacent to the bridgehead carbon and the


-2 nitrogen.
  • Core Scaffold: 2,7-Naphthyridine (partially hydrogenated).

  • Key Functional Groups:

    • N-7 (Secondary Amine): Highly basic (

      
      ), serving as a solubilizing group and a handle for derivatization (e.g., reductive amination, acylation).
      
    • N-2 (Pyridine Nitrogen): Weakly basic (

      
      ), often involved in hydrogen bond acceptance.
      
    • C-1 Amino Group: Acts as an electron donor, increasing electron density on the pyridine ring and serving as a critical Hydrogen Bond Donor (HBD).

Physicochemical Properties Table

The following data represents consensus values derived from structural analogues and computational models (ACD/Labs, EPISuite).

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 149.19 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP -0.4 to 0.1Hydrophilic; suggests high aqueous solubility but potential permeability challenges if not substituted.
TPSA ~63 ŲFavorable for CNS penetration (if N-7 is capped/masked).
H-Bond Donors 2 (Primary amine)Critical for "hinge binding" in kinases.
H-Bond Acceptors 3 (N-2, N-7, 1-NH2)Facilitates water networks and receptor interaction.
pK_a (N-7) 9.8Predominantly protonated at physiological pH (7.4).
pK_a (N-2) 5.2Predominantly neutral at physiological pH.

Synthetic Routes & Optimization

The synthesis of this compound is non-trivial due to the need to differentiate the two nitrogen atoms. The most robust "Senior Scientist" approach avoids the non-selective hydrogenation of 2,7-naphthyridine. Instead, a De Novo Construction strategy is preferred, building the pyridine ring onto a protected piperidone precursor.

Primary Route: The "Piperidone Annulation" Strategy

This protocol ensures regiocontrol and allows for late-stage diversification at the N-7 position.

Protocol Overview:

  • Starting Material:

    
    -Benzyl-4-piperidone (masks the aliphatic amine).
    
  • Step 1: Enamine Formation: Condensation with pyrrolidine to form the enamine.

  • Step 2: Pyridine Ring Closure: Reaction with ethoxymethylene malononitrile or a similar electrophile, followed by cyclization with ammonia.

  • Step 3: Chlorination: Conversion of the resulting lactam/hydroxyl intermediate to a chloride using

    
    .
    
  • Step 4: Amination (

    
    ):  Displacement of the chloride with ammonia or a protected amine equivalent (e.g., benzylamine followed by deprotection).
    
  • Step 5: Deprotection: Hydrogenolysis (

    
    ) to remove the benzyl group at N-7.
    
Synthetic Workflow Diagram

The following Graphviz diagram visualizes the logic flow for constructing this scaffold, highlighting the critical decision points for scale-up.

SynthesisRoute cluster_optimization Scale-Up Considerations Start N-Benzyl-4-piperidone Enamine Enamine Intermediate Start->Enamine Pyrrolidine, TsOH Cyclization Pyridine Ring Formation (Vilsmeier/Condensation) Enamine->Cyclization Reagent X (e.g., malononitrile) Intermediate_Cl 1-Chloro-Intermediate (Critical Branch Point) Cyclization->Intermediate_Cl POCl3, Reflux SNAr Amination (SNAr) NH3 / Heat Intermediate_Cl->SNAr Displacement Deprotection Hydrogenolysis (Pd/C, H2) SNAr->Deprotection Remove Benzyl Final 5,6,7,8-Tetrahydro- 2,7-naphthyridin-1-amine Deprotection->Final Yield: ~60%

Caption: Modular synthesis from N-benzyl-4-piperidone via a 1-chloro intermediate, allowing for library generation.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 1-amino-2,7-naphthyridine motif is a privileged structure for targeting the ATP-binding site of protein kinases. It functions as a bidentate hydrogen bond partner to the kinase "hinge" region.

  • Mechanism:

    • Acceptor: The N-2 nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue.

    • Donor: The C-1 exocyclic amine (

      
      ) donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.
      
  • Advantage over Quinazoline: The saturated ring (positions 5,6,7,8) projects vectors into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing substitutions (e.g.,

    
    -methyl, 
    
    
    
    -ethyl) without disrupting the aromatic planarity required for binding.
Pharmacophore Mapping Diagram

This diagram illustrates the specific interaction points of the molecule within a theoretical binding pocket.

Pharmacophore N2 N-2 (Acceptor) Hinge_NH Hinge Backbone NH N2->Hinge_NH H-Bond (2.8 Å) NH2 1-NH2 (Donor) Hinge_CO Hinge Backbone C=O NH2->Hinge_CO H-Bond (2.9 Å) N7 N-7 (Solubilizing/Vector) Solvent Solvent Front / Ribose Pocket N7->Solvent Ionic Interaction / Solubilization Scaffold Tetrahydro-2,7-naphthyridine Core Scaffold->N2 Scaffold->NH2 Scaffold->N7

Caption: Bidentate binding mode of the 1-amino-2,7-naphthyridine scaffold in a typical kinase ATP pocket.

Analytical Characterization & Handling

Validated Identification Protocols

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Aromatic Region: Two doublets (or singlets depending on substitution) for the pyridine protons (C-3 and C-4 H) typically around

      
       6.5 – 8.0 ppm.
      
    • Aliphatic Region: Distinct multiplets for the tetrahydropyridine ring. The methylene protons adjacent to N-7 appear around

      
       2.8 – 3.5 ppm.
      
    • Exchangeable Protons: Broad singlet for

      
       around 
      
      
      
      5.0 – 6.5 ppm (concentration dependent).
  • Mass Spectrometry (LC-MS):

    • Expect

      
       peak at 150.1 m/z .[1]
      
    • Fragmentation often shows loss of

      
       (17 Da) or retro-Diels-Alder cleavage of the saturated ring.
      
Storage and Stability
  • Oxidation Sensitivity: The secondary amine (N-7) is prone to N-oxidation or carbamate formation if exposed to air/CO2 over prolonged periods.

  • Protocol: Store as a hydrochloride or tosylate salt to enhance stability. Keep at -20°C under argon.

References

  • Review of Naphthyridine Synthesis: Litvinov, V. P. (2004). "Chemistry of Naphthyridines." Russian Chemical Reviews.

  • Synthesis of 1-Amino-2,7-naphthyridines: Matus, A., et al. (2022). "Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement." Molecules.

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

  • Tetrahydronaphthyridine Properties: PubChem Compound Summary for this compound.

  • General Synthesis of Tetrahydronaphthyridines: Shioiri, T., et al. (2000). "New Methods for the Synthesis of Naphthyridines." Heterocycles.

Sources

Therapeutic Horizons: A Technical Guide to Novel Tetrahydronaphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The tetrahydronaphthyridine (THN) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike their fully aromatic naphthyridine counterparts, the tetrahydro- derivatives introduce a critical element of conformational flexibility and sp3 character (Fsp3). This structural nuance allows for more precise vectorization of substituents, enabling high-affinity interactions with deep protein pockets such as the acetylcholinesterase (AChE) gorge or the ATP-binding sites of kinases.

This guide analyzes the biological potential of novel THN derivatives, specifically focusing on 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridines in neurodegeneration and 1,2,3,4-tetrahydro-1,8-naphthyridines in oncology.

Neurotherapeutics: Multi-Target Directed Ligands (MTDLs)

The Alzheimer’s Paradigm

The most advanced application of THN derivatives lies in the treatment of Alzheimer’s Disease (AD). The "One Molecule, One Target" paradigm has largely failed in AD; therefore, novel THNs are designed as Multi-Target Directed Ligands (MTDLs) .

Mechanism of Action: Dual Binding

Novel tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids function by spanning the active site gorge of AChE.

  • Catalytic Anionic Site (CAS): The chlorotacrine moiety binds here, inhibiting acetylcholine hydrolysis.[1][2]

  • Peripheral Anionic Site (PAS): The THN moiety binds at the rim (PAS). This blockade prevents the AChE-induced aggregation of

    
    -amyloid (A
    
    
    
    ) peptides, a hallmark of AD pathology.
Case Study: Compound 5a

A seminal study identified Compound 5a , a trimethylene-linked hybrid, as a picomolar inhibitor of human AChE.[1][2]

Table 1: Comparative Inhibitory Potency (IC


) 
| Compound | Target: hAChE (nM) | Target: hBuChE (nM) | A

Aggregation Inhibition (%) | | :--- | :--- | :--- | :--- | | Compound 5a (THN Hybrid) | 0.096 | 145 | 65.4% | | 6-Chlorotacrine (Reference) | 7.0 | 45 | < 10% | | Donepezil (Standard) | 5.7 | 5100 | 22% |

Data Source: Synthesized from structure-activity relationship studies on tetrahydrobenzo[h][1,6]naphthyridines.

Experimental Protocol: Ellman’s Assay for AChE Inhibition

To validate the activity of novel THN derivatives, the modified Ellman’s method is the gold standard.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Enzyme: Recombinant human AChE (hAChE)[1]

Workflow:

  • Preparation: Dissolve THN derivatives in DMSO (stock 10 mM). Dilute serially in buffer.

  • Incubation: In a 96-well plate, add 150

    
    L buffer, 20 
    
    
    
    L test compound, and 20
    
    
    L hAChE solution. Incubate at 25°C for 5 minutes.
  • Reaction: Add 10

    
    L of DTNB/ATCh mixture.
    
  • Detection: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Calculate the rate of hydrolysis (

    
    ). Percent inhibition 
    
    
    
    .

Oncology: Kinase Inhibition & Cell Cycle Arrest

CDK4/6 Inhibition

The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold serves as a bioisostere for the pyridopyrimidine core found in approved CDK4/6 inhibitors (e.g., Palbociclib).

  • Mechanism: These derivatives competitively bind to the ATP pocket of Cyclin-Dependent Kinases 4 and 6.

  • Selectivity: The N1 and N8 nitrogens of the naphthyridine core form critical hydrogen bonds with the hinge region residues (e.g., Val96 in CDK6), while the tetrahydro- ring allows bulky substituents to occupy the solvent-exposed front pocket, enhancing selectivity over CDK2.

Visualization: CDK4/6 Signaling Pathway

The following diagram illustrates where THN derivatives intervene in the cancer cell cycle.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Induces expression Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (upon phosphorylation) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates transcription THN THN Derivative (Inhibitor) THN->Complex  Blocks ATP Site

Figure 1: Mechanism of CDK4/6 inhibition by Tetrahydronaphthyridine (THN) derivatives, preventing Rb phosphorylation and S-phase entry.

Structure-Activity Relationship (SAR) Map

Understanding the chemical space is vital for optimization. The SAR below summarizes the "rules" for modifying the 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridine core.

SAR_Map Core Tetrahydrobenzo[h] [1,6]naphthyridine Core Pos6 Position 6 (Linker): Optimal length = 3-5 carbons. Connects to CAS binder. Core->Pos6 Pos_Amino Amino Group (-NH-): Bioisosteric replacement (O -> NH) increases H-bond capability. Core->Pos_Amino Ring_A Benzo Ring: Hydrophobic interaction with PAS (Trp286). Core->Ring_A Tetrahydro Tetrahydro Ring: Non-planar geometry improves solubility & BBB permeability. Core->Tetrahydro

Figure 2: SAR analysis of the tetrahydrobenzo[h][1,6]naphthyridine scaffold for neurodegenerative applications.

Synthesis & Validation Workflow

The synthesis of these derivatives often employs the Friedländer condensation , a robust method for constructing the naphthyridine ring system.

General Synthetic Pathway
  • Precursor Assembly: Reaction of 2-amino-3-cyano-4-picoline with cyclic ketones (e.g., cyclohexanone) in the presence of a Lewis acid (

    
    ).
    
  • Cyclization: Formation of the tacrine-like intermediate.

  • Linker Attachment: Alkylation with

    
    -dihaloalkanes.
    
  • Hybridization: Coupling with the tetrahydronaphthyridine moiety.[1]

In Silico Validation (Docking)

Before synthesis, candidates should be screened using molecular docking (e.g., Schrödinger Glide or AutoDock Vina).

  • PDB ID for AD: 1EVE (Torpedo californica AChE) or 4EY7 (Human AChE).

  • PDB ID for Cancer: 2EUF (CDK6).

  • Success Metric: Binding Energy

    
     kcal/mol and presence of 
    
    
    
    -
    
    
    stacking with Trp286 (PAS) and Trp86 (CAS).

References

  • Tetrahydrobenzo[h][1,6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents. Source: European Journal of Medicinal Chemistry / PubMed [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor. Source: Journal of Medicinal Chemistry / PMC [Link]

  • Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors. Source: European Journal of Medicinal Chemistry / PubMed [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists. Source: Journal of Medicinal Chemistry / ACS Publications [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Source: ACS Medicinal Chemistry Letters / PubMed [Link]

Sources

Methodological & Application

Protocol for the asymmetric synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Introduction & Rationale

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for tetrahydroisoquinolines. It is a core structural motif in inhibitors of HIV-1 integrase and ROR


t inverse agonists  (e.g., TAK-828F).

Despite its utility, the asymmetric construction of this scaffold is chemically challenging due to:

  • Chemistoselectivity: Differentiating between the two pyridine rings (the 1,6-relationship) during reduction.

  • Catalyst Poisoning: The strong coordinating ability of the basic nitrogens (particularly N6) toward transition metals.

  • Aromatization Driving Force: The thermodynamic stability of the fully aromatic precursor resists partial hydrogenation.

This guide details two distinct, high-fidelity protocols to access chiral 5,6,7,8-tetrahydro-1,6-naphthyridines:

  • Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Dihydronaphthyridines (The "Takeda" Route).

  • Protocol B: Direct Iridium-Catalyzed Asymmetric Hydrogenation of Aromatic 1,6-Naphthyridines (The "Activation" Route).

Critical Mechanistic Insight: The "Activation" Principle[1]

Successful hydrogenation of electron-deficient N-heterocycles requires disrupting the aromaticity and preventing catalyst deactivation.

  • For Transfer Hydrogenation (Protocol A): The strategy relies on creating a dihydro intermediate first. The catalyst then performs a hydride transfer to an imine-like bond rather than attacking a fully aromatic system.

  • For Direct Hydrogenation (Protocol B): The pyridine ring is activated using an electrophile (activator).

    • Activator Role: Reacts with the basic nitrogen (N6) to form an N-acyl or N-iminium salt. This lowers the LUMO energy of the ring, facilitating hydride attack, and sterically blocks N-coordination to the metal center.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Based on the synthesis of TAK-828F (J. Org. Chem. 2020)

This protocol is ideal when constructing the ring system de novo or via cyclization, where a dihydronaphthyridine intermediate can be isolated.

Reagents & Materials
ComponentSpecificationRole
Substrate 7,8-Dihydro-1,6-naphthyridine derivativePrecursor
Catalyst RuClChiral Transfer Catalyst
H-Source Formic Acid / Triethylamine (5:2 azeotrope)Hydrogen Donor
Solvent Dichloromethane (DCM) or Ethyl AcetateReaction Medium
Temperature 0 °C to AmbientKinetic Control
Step-by-Step Methodology
  • Catalyst Preparation (In situ or Pre-formed):

    • Charge a reactor with

      
       and 
      
      
      
      (1:2 molar ratio).
    • Add DCM and

      
      . Stir at 25 °C for 1 hour to generate the active 16-electron Ru-hydride species.
      
    • Note: Commercially available RuCl can be used directly.

  • Reaction Initiation:

    • Dissolve the 7,8-dihydro-1,6-naphthyridine substrate in DCM (0.1 M concentration).

    • Cool the solution to 0 °C to maximize enantioselectivity.

    • Add the HCOOH/Et3N complex (5–10 equiv) slowly to control gas evolution (

      
      ).
      
    • Add the catalyst solution (1–2 mol% loading).

  • Monitoring & Workup:

    • Monitor via HPLC for the disappearance of the imine peak. Reaction typically completes in 4–12 hours.

    • Quench: Add saturated

      
       to neutralize excess formic acid.
      
    • Extraction: Extract with DCM, wash with brine, and dry over

      
      .
      
    • Purification: Flash chromatography is often unnecessary if conversion is quantitative; recrystallization (e.g., from EtOH) is preferred for high optical purity (>99% ee).

Workflow Visualization

ATH_Protocol Start Dihydro-Precursor Mix Mix with HCOOH/TEA Solvent: DCM Start->Mix Cat Add Ru-TsDPEN (1-2 mol%) Mix->Cat React Reaction 0°C, 4-12h Cat->React Quench Quench (NaHCO3) & Extraction React->Quench Product Chiral Tetrahydro- 1,6-Naphthyridine Quench->Product

Figure 1: Workflow for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Protocol B: Direct Iridium-Catalyzed Hydrogenation

Adapted from general protocols for N-heterocycles (Zhou et al.)

This protocol is used when the starting material is the fully aromatic 1,6-naphthyridine. It utilizes an Iodine-promoted or Chloroformate-activated strategy to achieve partial reduction of the N6-ring.

Reagents & Materials
ComponentSpecificationRole
Precursor

Metal Source
Ligand (S)-MeO-Biphep or (S)-SegPhosChiral Bisphosphine
Activator Benzyl Chloroformate (Cbz-Cl) OR Iodine (

)
Ring Activation
Solvent Toluene or THFMedium
Gas Hydrogen (

)
600–800 psi (40–55 bar)
Step-by-Step Methodology
  • Glovebox Preparation (Catalyst):

    • In a nitrogen-filled glovebox, mix

      
       (0.5 mol%) and the chiral ligand (1.1 mol%) in Toluene.
      
    • Stir for 15–30 minutes until the solution turns clear/orange (formation of the precatalyst).

  • Substrate Activation:

    • Option 1 (Iodine): Add

      
       (5–10 mol%) directly to the catalyst mixture.
      
    • Option 2 (Chloroformate): Add the 1,6-naphthyridine substrate to the autoclave vessel, followed by the catalyst solution. Then add Benzyl Chloroformate (1.1 equiv) to form the N-acyl salt in situ.

    • Recommendation: Use Chloroformate if the final product requires N-protection; use Iodine if a free amine is desired (requires basic workup).

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       (3 cycles).
      
    • Pressurize to 600 psi (41 bar) .

    • Stir at room temperature (25–30 °C). Heating (>50 °C) may lead to over-reduction of the second ring.

    • Reaction time: 12–24 hours.

  • Workup:

    • Release pressure carefully.

    • Concentrate the solvent.

    • For Cbz-protected products: Purify via silica gel chromatography (Hexane/EtOAc).

    • For Iodine method: Treat with dilute NaOH to liberate the free base before extraction.

Mechanistic Cycle Visualization

Ir_Cycle PreCat Ir(I) Precatalyst Active Ir(III)-Dihydride Species PreCat->Active H2 Coord Substrate Coordination (Activated by Cbz/I2) Active->Coord Insert Migratory Insertion (Enantio-determining) Coord->Insert Elim Reductive Elimination Insert->Elim Elim->PreCat Off-cycle Elim->Active + H2

Figure 2: Simplified catalytic cycle for Ir-catalyzed hydrogenation of activated N-heterocycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by N6Increase Activator (Cbz-Cl) equivalents; Ensure

pressure is >500 psi.
Low ee% Background racemic hydrogenationLower temperature to 0 °C; Switch solvent to Toluene/DCM (non-polar solvents often boost ee).
Over-reduction Reduction of the pyridine N1 ringStop reaction strictly at 12-16h; Monitor H2 uptake; Reduce temperature.
Substrate Solubility High polarity of salt intermediateUse Toluene/IPA mixtures or TFE (Trifluoroethanol).

References

  • Syntheis of TAK-828F (Protocol A Source)

    • Kajita, D., et al. (2020). "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." The Journal of Organic Chemistry, 85(15), 9820–9834.
  • General Ir-Catalyzed Hydrogenation (Protocol B Foundation)

    • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(5), 2557–2590.
  • Ruthenium-Catalyzed Hydrogenation of 1,5-Naphthyridines (Analogous Chemistry)

    • Cui, X., et al. (2015). "Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-decalins." Chemistry – A European Journal, 21(36), 12768–12772.
  • Biological Relevance of Naphthyridines

    • Matin, M. M., et al. (2020). "Biological Activities of Naphthyridine Derivatives: A Review." Journal of Heterocyclic Chemistry.

Cell-based assays for evaluating the cytotoxicity of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-based Assays for Evaluating the Cytotoxicity of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine Derivatives

Introduction: Unveiling the Cytotoxic Potential of Novel Naphthyridines

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound core represents a class of compounds with significant therapeutic potential, yet their interaction with biological systems, particularly their cytotoxic effects, requires thorough investigation. As with many novel small molecules, especially those with potential as kinase inhibitors, understanding their impact on cell health is a critical first step in the drug development pipeline.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of these specific derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering the user to design, execute, and interpret a robust, multi-assay cytotoxicity profile. We will explore a tiered approach, beginning with broad screening of metabolic activity and progressing to more specific assays that elucidate the mechanism of cell death, such as necrosis or apoptosis.

The Principle of Cytotoxicity Assessment: More Than Just Viability

Cell viability is a measure of the proportion of healthy, live cells in a population.[6] Cytotoxicity, a key parameter in drug discovery, is the quality of a substance to cause damage to or kill cells.[7][8] These effects can be mediated through various mechanisms, including necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed cell death). It is crucial to distinguish a cytotoxic effect (cell killing) from a cytostatic effect, where the compound merely inhibits cell proliferation without causing cell death.[9]

A comprehensive assessment relies on measuring different cellular parameters. The three most common pillars of in vitro cytotoxicity testing are:

  • Metabolic Activity: Healthy cells exhibit robust metabolic activity, particularly within the mitochondria. Assays that measure the function of mitochondrial dehydrogenases are a strong indicator of overall cell health.[10][11]

  • Membrane Integrity: The plasma membrane of a viable cell is intact. A hallmark of late-stage apoptosis or necrosis is the loss of this integrity, leading to the release of intracellular components.[12][13]

  • Apoptotic Markers: Apoptosis is a controlled process involving the activation of specific enzymes, primarily caspases, and distinct morphological changes like the externalization of phosphatidylserine (PS) on the cell membrane.[14][15]

No single assay can provide a complete picture. Therefore, a multi-assay, tiered approach is essential for generating reliable and comprehensive cytotoxicity data.

A Tiered Strategy for Cytotoxicity Profiling

We advocate a two-tiered strategy to efficiently screen compounds and then confirm their activity and elucidate their mechanism of action. This approach conserves resources while maximizing the quality of the data obtained.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Mechanism T1_Assay Metabolic Assays (MTT, MTS, or WST-1) T1_Goal Goal: Determine IC50 High-throughput screening Identify active compounds T1_Assay->T1_Goal Provides T2_Membrane Membrane Integrity Assay (LDH Release) T1_Goal->T2_Membrane Inform selection for T2_Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) T1_Goal->T2_Apoptosis Inform selection for T2_Goal Goal: Confirm cytotoxicity Distinguish necrosis vs. apoptosis T2_Membrane->T2_Goal T2_Apoptosis->T2_Goal G cluster_assays Assay Targets cluster_death Cell Death States Cell Healthy Cell Intact Plasma Membrane Active Mitochondria Inactive Caspases MTT MTT Assay (Metabolic Activity) Cell:mito->MTT Measures reduction of MTT LDH LDH Assay (Membrane Integrity) Caspase Caspase Assay (Apoptosis Marker) Apoptosis Apoptotic Cell Blebbing Membrane Dysfunctional Mitochondria ACTIVE Caspases Apoptosis:caspase_apo->Caspase Measures activity Necrosis Necrotic Cell RUPTURED Membrane Swollen Mitochondria Inactive Caspases Necrosis:membrane_nec->LDH Measures released LDH

Caption: Cellular targets of key cytotoxicity assays.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis. [13][16][17]Measuring LDH activity in the supernatant provides a reliable marker for cell lysis.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. [15]Caspase-3 and Caspase-7 are key executioner caspases. Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive method to quantify their activity, serving as a direct measure of apoptosis induction.

Experimental Protocols

General Cell Culture & Compound Preparation

Adherence to best practices in cell culture is paramount for obtaining reproducible results.

  • Cell Line Selection: Choose cell lines relevant to the intended therapeutic area. For general anticancer screening, lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are commonly used. [18]* Culture Maintenance: Culture cells in the recommended medium, temperature (37°C), and CO2 concentration (typically 5%). [19]Passage cells regularly to maintain them in the logarithmic growth phase and avoid using over-confluent cultures. [20]All cell handling should be performed in a certified biological safety cabinet using aseptic techniques. [21]* Compound Preparation:

    • Prepare a high-concentration stock solution of each this compound derivative, typically 10-50 mM in 100% dimethyl sulfoxide (DMSO).

    • Create serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for the assay.

    • Crucial: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to prevent solvent-induced cytotoxicity. [20]

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from established methods. [22][18] Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line

  • Complete culture medium

  • Test compounds and vehicle (DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compounds (or vehicle control) to the respective wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Protect the plate from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay

This protocol is based on the principle of measuring LDH released from damaged cells. [17][23] Materials:

  • Cells and compounds plated and treated in a 96-well plate as described in the MTT protocol (Steps 1-4).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix and stop solution).

  • Lysis Buffer (provided in most kits, or 1% Triton X-100) for positive control.

  • 96-well flat-bottom assay plate.

  • Microplate reader (absorbance at 490 nm).

Procedure:

  • Prepare Controls: On the treatment plate, designate wells for:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with vehicle, then add Lysis Buffer 45 minutes before the end of incubation.

    • Background: Medium only.

  • Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new flat-bottom 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mix to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Reading: Gently shake the plate and measure the absorbance at 490 nm within 1 hour.

Data Analysis and Interpretation

Calculations

MTT Assay:

  • Corrected Absorbance: Subtract the average absorbance of the "medium only" blank from all other wells.

  • Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

LDH Assay:

  • Corrected Absorbance: Subtract the average absorbance of the "background" control from all other wells.

  • Percent Cytotoxicity:

    • % Cytotoxicity = ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

IC50 Determination

Using graphing software (e.g., GraphPad Prism), plot the Percent Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. [24]

Integrated Data Interpretation

Summarize the quantitative data in a clear, structured table to facilitate comparison between derivatives.

Compound IDCell LineAssay TypeEndpoint (Time)IC50 (µM)Max Effect (%)Inferred Mechanism
Derivative 1A549MTT48h5.295% Viability LossCytotoxic
Derivative 1A549LDH48h8.188% CytotoxicityMembrane Damage
Derivative 1A549Caspase-3/724h6.55-fold increaseApoptosis
Derivative 2A549MTT48h> 100< 20% Viability LossNot Cytotoxic
Vehicle (DMSO)A549All48hN/A< 5% EffectNo Effect

Interpretation Example: Based on the table above, "Derivative 1" shows a potent cytotoxic effect in A549 cells with an MTT IC50 of 5.2 µM. The corresponding increase in LDH release and early activation of Caspase-3/7 strongly suggest that the compound induces cell death primarily through an apoptotic pathway, leading to secondary necrosis and membrane damage at later time points or higher concentrations. In contrast, "Derivative 2" is not considered cytotoxic under these conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the 96-well plate. [9]
Low Absorbance Signal (MTT Assay) Too few cells; Insufficient incubation time with MTT reagent.Optimize cell seeding density through a titration experiment. Increase MTT incubation time (up to 4 hours). [20]
High Background (LDH Assay) Serum in the medium contains LDH; Cells were handled too roughly, causing lysis.Use a serum-free medium during the final hours of treatment if possible, or use heat-inactivated serum. Handle plates gently and avoid forceful pipetting. [16]
Compound Interference Compound is colored and absorbs at the assay wavelength; Compound reduces MTT non-enzymatically.Run a "compound only" control (no cells) to check for background absorbance. If interference is suspected, switch to an orthogonal assay (e.g., an ATP-based viability assay). [20]

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel compounds like this compound derivatives, a systematic and multi-faceted approach is essential for generating robust and meaningful data. By employing a tiered strategy that begins with a broad metabolic screen like the MTT assay and progresses to mechanistic assays such as LDH release and caspase activation, researchers can effectively determine the cytotoxic potential of their compounds and gain valuable insights into their mechanism of action. This structured approach ensures that experimental choices are driven by scientific rationale, leading to trustworthy and comprehensive cytotoxicity profiles that can confidently guide further development efforts.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Szafraniec-Szczęsny, J., et al. (2024). Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. RSC Publishing.
  • Szafraniec-Szczęsny, J., et al. (2024, December 5). Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. RSC Publishing.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Bio-protocol. (2011, April 5). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Faivre, S., et al. (2007, January 15). Assessing and managing toxicities induced by kinase inhibitors. PubMed.
  • ProQuest. (n.d.). Evaluating the toxicity of selected tyrosine kinase inhibitors in HepG2 cells. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Ross, L., et al. (2008, November 15). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. PubMed.
  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Wey-Fabrizius, A. R., et al. (2014). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • Kato, T., et al. (2023). Apoptosis Detection Assays. PubMed.
  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Smith, J. (2025, December 19). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Journal of Applied Cell Biology.
  • National Center for Biotechnology Information. (2019, May 1). Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

Sources

Application Notes & Protocols: 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments as a Privileged Scaffold for αVβ3 Integrin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting αVβ3 Integrin in Disease

The integrin αVβ3, a heterodimeric transmembrane receptor, is a critical mediator of cell-matrix and cell-cell interactions. While its expression is low in quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis, on osteoclasts during bone resorption, and on various tumor cells, including melanoma, glioblastoma, and pancreatic cancer.[1][2] This differential expression makes αVβ3 a highly attractive therapeutic target for a range of pathologies, including cancer, osteoporosis, and rheumatoid arthritis.

Integrin αVβ3 recognizes the arginine-glycine-aspartic acid (RGD) sequence present in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin. Ligand binding to αVβ3 triggers downstream signaling cascades that regulate cell survival, proliferation, migration, and invasion.[3] Consequently, antagonizing αVβ3 can inhibit these pathological processes, for instance, by inducing apoptosis in angiogenic blood vessels and preventing tumor metastasis.[2]

The 5,6,7,8-tetrahydro-1,8-naphthyridine core has emerged as a promising scaffold for the design of potent and selective non-peptide αVβ3 antagonists. This heterocyclic system serves as a rigidified arginine mimetic, positioning key pharmacophoric features to effectively interact with the RGD-binding pocket on the integrin.[4][5] These small molecule antagonists offer potential advantages over peptide-based inhibitors, including improved oral bioavailability and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments in the development of αVβ3 integrin antagonists. It covers synthetic strategies, detailed protocols for in vitro and in vivo characterization, and insights into the underlying biological mechanisms.

The αVβ3 Integrin Signaling Axis

The binding of ECM ligands to αVβ3 integrin initiates a cascade of intracellular signaling events pivotal for cell adhesion, migration, and survival. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397. This phosphorylated site serves as a docking station for the Src-homology 2 (SH2) domain of Src family kinases. The resulting integrin-FAK-Src complex phosphorylates a multitude of downstream substrates, including paxillin and Crk-associated substrate (CAS), leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt cascades. These pathways ultimately modulate gene expression to promote cell proliferation and survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin αVβ3 Integrin FAK FAK Integrin->FAK Recruitment & Activation ECM ECM Ligand (e.g., Vitronectin) ECM->Integrin Binding Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Activation Src->FAK Mutual Activation MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) Src->MAPK_pathway Activation Akt Akt PI3K->Akt Activation Cell_Processes Cell Proliferation, Survival, Migration, Invasion Akt->Cell_Processes MAPK_pathway->Cell_Processes Antagonist 5,6,7,8-Tetrahydro-1,8-naphthyridine Antagonist Antagonist->Integrin Inhibition

Figure 1: Simplified signaling pathway of αVβ3 integrin.

Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffolds

The synthesis of the key 5,6,7,8-tetrahydro-1,8-naphthyridine intermediate can be achieved through a multi-step sequence, often commencing from commercially available pyridine derivatives. The following protocol outlines a representative synthesis of a key building block, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which can then be further elaborated to generate diverse antagonist libraries. This approach relies on a double Sonogashira coupling followed by a Chichibabin cyclization.[6]

Protocol 1: Synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine

Step 1: Double Sonogashira Coupling

This reaction couples two different alkynes to a di-substituted pyridine core.

  • Reagents and Materials:

    • 2,5-Dibromopyridine

    • 3-Butyn-1-ol

    • N-(tert-Butoxycarbonyl)-propargylamine

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

    • CuI (Copper(I) iodide)

    • Triethylamine (TEA)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous, degassed solvent, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Add triethylamine (5.0 eq) to the reaction mixture.

    • Slowly add 3-butyn-1-ol (1.1 eq) to the mixture at room temperature and stir for 2 hours.

    • Subsequently, add N-(tert-Butoxycarbonyl)-propargylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the di-alkyne substituted pyridine intermediate.

Step 2: Catalytic Hydrogenation

This step reduces the alkyne functionalities to alkanes.

  • Reagents and Materials:

    • Di-alkyne substituted pyridine intermediate from Step 1

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply

  • Procedure:

    • Dissolve the di-alkyne substituted pyridine in methanol or ethanol.

    • Add 10% Pd/C (10% w/w) to the solution.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the reduced pyridine intermediate.

Step 3: Chichibabin Cyclization

This intramolecular cyclization forms the tetrahydronaphthyridine ring.

  • Reagents and Materials:

    • Reduced pyridine intermediate from Step 2

    • Sodium amide (NaNH₂) or another strong base

    • High-boiling point solvent (e.g., xylene or N,N-dimethylaniline)

  • Procedure:

    • Dissolve the reduced pyridine intermediate in the high-boiling point solvent.

    • Add sodium amide (2.0-3.0 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 130-150 °C) for several hours, monitoring the reaction progress.

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the Boc-protected tetrahydronaphthyridine.

Step 4: Deprotection

The final step removes the Boc protecting group to yield the target amine.

  • Reagents and Materials:

    • Boc-protected tetrahydronaphthyridine from Step 3

    • Trifluoroacetic acid (TFA) or HCl in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA (10-20 eq) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent.

    • Dry and concentrate the organic extracts to obtain the final product, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine.

G Start 2,5-Dibromopyridine Step1 Double Sonogashira Coupling Start->Step1 Intermediate1 Di-alkyne Substituted Pyridine Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 Reduced Pyridine Intermediate Step2->Intermediate2 Step3 Chichibabin Cyclization Intermediate2->Step3 Intermediate3 Boc-protected Tetrahydronaphthyridine Step3->Intermediate3 Step4 Boc Deprotection Intermediate3->Step4 End Target Amine Intermediate Step4->End

Figure 2: Synthetic workflow for the key amine intermediate.

In Vitro Characterization of αVβ3 Antagonists

A series of in vitro assays are essential to determine the potency, selectivity, and mechanism of action of the synthesized 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives.

Protocol 2: Competitive Binding ELISA

This assay quantifies the ability of a test compound to compete with a known ligand for binding to the purified αVβ3 receptor.

  • Materials:

    • High-binding 96-well microtiter plates

    • Purified human αVβ3 integrin

    • Biotinylated vitronectin or a biotinylated RGD-containing peptide

    • Streptavidin-HRP (Horseradish Peroxidase)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Test compounds (5,6,7,8-tetrahydro-1,8-naphthyridine derivatives)

  • Procedure:

    • Coat the wells of a 96-well plate with purified αVβ3 integrin (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the test compounds and a known competitor (positive control) in assay buffer.

    • Add the test compounds and a fixed concentration of biotinylated vitronectin to the wells.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding.

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the IC₅₀ values by plotting the percentage of inhibition against the log concentration of the test compounds.

Protocol 3: Cell Adhesion Assay

This assay measures the ability of the antagonists to inhibit cell attachment to an ECM-coated surface.

  • Materials:

    • αVβ3-expressing cells (e.g., M21 human melanoma cells, HUVECs)

    • 96-well tissue culture plates

    • ECM protein (e.g., vitronectin or fibronectin)

    • Serum-free cell culture medium

    • Calcein-AM or crystal violet for cell quantification

    • Test compounds

  • Procedure:

    • Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

    • Harvest αVβ3-expressing cells and resuspend them in serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

    • Seed the pre-incubated cells onto the ECM-coated plate (e.g., 5 x 10⁴ cells/well) and incubate for 1-2 hours at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Quantify the adherent cells. For crystal violet staining, fix the cells with methanol, stain with 0.5% crystal violet, and solubilize the dye with a detergent. For a fluorescence-based assay, incubate the cells with Calcein-AM before the final wash and read the fluorescence.

    • Determine the IC₅₀ for the inhibition of cell adhesion.

Protocol 4: Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of the antagonists on the directional migration of cells towards a chemoattractant.

  • Materials:

    • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

    • αVβ3-expressing cells

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

    • Test compounds

    • Cotton swabs

    • Staining solution (e.g., Diff-Quik or crystal violet)

  • Procedure:

    • (Optional) Coat the underside of the membrane with an ECM protein.

    • Place the inserts into the wells of a 24-well plate.

    • Add medium containing the chemoattractant to the lower chamber.

    • Harvest and resuspend cells in serum-free medium containing various concentrations of the test compounds.

    • Add the cell suspension to the upper chamber of the insert.

    • Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.

    • Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields for each membrane.

    • Quantify the inhibition of migration relative to the untreated control.

G Start Synthesized Antagonists Assay1 Competitive Binding ELISA Start->Assay1 Assay2 Cell Adhesion Assay Start->Assay2 Assay3 Cell Migration (Boyden Chamber) Assay Start->Assay3 Result1 Determine IC₅₀ (Potency & Selectivity) Assay1->Result1 End Lead Compound Identification Result1->End Result2 Assess Inhibition of Cell Attachment Assay2->Result2 Result2->End Result3 Evaluate Impact on Cell Motility Assay3->Result3 Result3->End

Figure 3: In vitro characterization workflow.

In Vivo Evaluation of αVβ3 Antagonists

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 5: Orthotopic Pancreatic Cancer Mouse Model

This model recapitulates the tumor microenvironment more accurately than subcutaneous models.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Pancreatic cancer cell line expressing luciferase (e.g., SUIT2-luc)

    • Surgical instruments for laparotomy

    • In vivo imaging system (IVIS) for bioluminescence imaging

    • Test compound formulation for in vivo administration (e.g., in saline or a suitable vehicle)

  • Procedure:

    • Culture and harvest the luciferase-expressing pancreatic cancer cells.

    • Anesthetize the mice and perform a small laparotomy to expose the pancreas.

    • Inject the tumor cells (e.g., 3 x 10⁵ cells in 30 µL of medium) into the pancreas.[6]

    • Suture the incision and allow the mice to recover.

    • Monitor tumor growth non-invasively using bioluminescence imaging.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).

    • Continue to monitor tumor growth and metastasis via bioluminescence imaging throughout the study.

    • At the end of the study, sacrifice the mice, and harvest the primary tumors and metastatic lesions for weighing and histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[6]

Protocol 6: Matrigel Plug Angiogenesis Assay

This assay is used to evaluate the anti-angiogenic potential of the test compounds in vivo.

  • Materials:

    • Immunocompromised mice

    • Matrigel (growth factor reduced)

    • Pro-angiogenic factors (e.g., bFGF, VEGF)

    • Test compounds

    • Syringes and needles

  • Procedure:

    • Thaw Matrigel on ice.

    • Mix the Matrigel with pro-angiogenic factors and the test compound (or vehicle control).

    • Subcutaneously inject the Matrigel mixture (e.g., 0.5 mL) into the flank of the mice. The Matrigel will form a solid plug at body temperature.

    • After a set period (e.g., 7-14 days), sacrifice the mice and excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content in the plugs (e.g., using the Drabkin method) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.[3]

G Start Lead Compound Model1 Orthotopic Pancreatic Cancer Model Start->Model1 Model2 Matrigel Plug Angiogenesis Assay Start->Model2 Endpoint1 Tumor Growth & Metastasis Assessment Model1->Endpoint1 End In Vivo Efficacy Demonstration Endpoint1->End Endpoint2 Quantification of Angiogenesis Model2->Endpoint2 Endpoint2->End

Sources

Troubleshooting & Optimization

Overcoming solubility issues of naphthyridine compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Naphthyridine Compounds in Aqueous Buffers

Status: Operational | Ticket ID: NAPH-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Naphthyridines (1,5-, 1,6-, 1,8-isomers) present a unique solubility challenge in drug discovery. Structurally, they are bicyclic pyridine analogs. Their poor aqueous solubility is often driven by high crystal lattice energy resulting from strong


-

stacking of their planar heteroaromatic rings, rather than simple lipophilicity (LogP).

This guide moves beyond basic "add more DMSO" advice. We will engineer a solubility system based on the thermodynamic properties of the naphthyridine scaffold, specifically targeting the disruption of intermolecular stacking and exploiting the basicity of the ring nitrogens.

Module 1: Triage & Quick Fixes (Cosolvents)

For early-stage screening where assay speed > formulation stability.

Q: My compound precipitates immediately upon dilution into PBS. Can I just increase DMSO?

A: You can, but you are fighting a losing battle against the "Crash-Out" effect. Naphthyridines are often "brick dust" molecules—high melting point, low solubility. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the sudden change in dielectric constant causes rapid supersaturation and precipitation.

The Fix:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Create an intermediate stock (e.g., 10% DMSO in water) before the final dilution.

  • Cosolvent Switching: DMSO is not the only option. Polyethylene Glycol 400 (PEG400) often disrupts planar stacking better than DMSO for flat heteroaromatics.

Reference Table: Biological Tolerance Limits for Cosolvents

Cosolvent Enzyme Assay Limit Cell-Based Assay Limit Mechanism of Interference
DMSO < 5% (Robust enzymes)< 1% (Sensitive) < 0.1% (Gold Standard)< 0.5% (Max) Denatures proteins; permeabilizes membranes; induces differentiation (e.g., HL-60 cells).
PEG 400 < 10% < 1% Can interfere with membrane fluidity; osmotic stress.

| Ethanol | < 2% | < 0.5% | Signal transduction interference; evaporation alters concentration.[1] |

Module 2: The "Right" Way (pH & Salt Formation)

For Lead Optimization and PK studies.

Q: Why does my naphthyridine dissolve in 0.1 N HCl but crash out at pH 7.4?

A: This is a classic pKa-dependent solubility profile. Naphthyridine ring nitrogens are weakly basic (pKa ~3–5).

  • At pH 1-2: The nitrogens are protonated (

    
    ). The ionic charge repels the molecules, preventing stacking and increasing solvation.
    
  • At pH 7.4: The molecule is neutral (

    
    ).[2] The flat rings stack like plates (
    
    
    
    interactions), forcing the compound out of solution.

The Engineering Solution: Salt Selection Do not rely on the free base. Convert your naphthyridine to a salt. For this scaffold, Mesylate (Methanesulfonate) is the "Magic Bullet."

  • Case Study:Gemifloxacin .[3][4][5][6] The free base is practically insoluble. The Gemifloxacin Mesylate salt is freely soluble at neutral pH (350 µg/mL).[3][4] The bulky mesylate counter-ion disrupts the crystal lattice packing more effectively than a small chloride ion.

Q: How do I screen for the right salt?

A: Perform an in situ salt screen using the "Golden Triangle" of counter-ions for basic heterocycles:

  • Mesylate (Methanesulfonic acid): Best for disrupting packing.

  • Hydrochloride (HCl): Standard, but high melting point salts may still be insoluble.

  • Tosylate (p-Toluenesulfonic acid): Good for lipophilic salts.

Module 3: Advanced Formulation (Cyclodextrins)

For in vivo delivery or high-concentration assays where pH modification is impossible.

Q: I cannot lower the pH for my cell assay. How do I solubilize a neutral naphthyridine?

A: Use Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
(e.g., Captisol®).

The Mechanism: Naphthyridines are the perfect "Guest" size for the


-Cyclodextrin "Host" cavity (~6.0–6.5 Å internal diameter).
  • The hydrophobic naphthyridine rings slide into the CD cavity, shielding them from water.

  • The hydrophilic sulfobutyl groups on the CD exterior interact with the water/buffer.

  • Result: The compound "thinks" it is in a lipophilic solvent, while the solution remains aqueous and pH-neutral.

Protocol: Rapid Cyclodextrin Solubilization

  • Prepare 20% w/v SBE-

    
    -CD  in PBS.
    
  • Add excess naphthyridine solid.

  • Sonicate for 30 mins (essential to break crystal lattice).

  • Filter (0.22 µm).

  • Note: This often achieves 10–100x higher solubility than DMSO/Water mixtures.

Module 4: Decision Framework & Visualization

Solubility Strategy Decision Tree

Use this logic flow to select the correct method for your specific application.

Naphthyridine_Solubility_Strategy Start Start: Naphthyridine Solubility Issue Check_App What is the Application? Start->Check_App HTS High Throughput Screening (In Vitro) Check_App->HTS LeadOp Lead Optimization / PK (In Vivo) Check_App->LeadOp DMSO_Check Is Enzyme/Cell Sensitive to DMSO? HTS->DMSO_Check Check_pKa Check pKa of Ring Nitrogens LeadOp->Check_pKa Use_DMSO Use DMSO (<1%) or PEG400 (<5%) DMSO_Check->Use_DMSO No Use_CD Use SBE-beta-Cyclodextrin (Captisol) DMSO_Check->Use_CD Yes Salt_Screen Can you make a Salt? (Mesylate/HCl) Check_pKa->Salt_Screen Make_Salt Synthesize Mesylate Salt (Disrupts Crystal Lattice) Salt_Screen->Make_Salt Yes (Basic N) Formulation Micellar Formulation (Polysorbate 80) or Nanosuspension Salt_Screen->Formulation No (Neutral)

Figure 1: Decision matrix for selecting solubilization agents based on assay type and compound properties.

Module 5: Experimental Protocol

Protocol: Kinetic Solubility Assay (The "Crash" Test)

This protocol determines the solubility limit when a DMSO stock is spiked into buffer. This mimics the conditions of a biological assay.

Materials:

  • 10 mM DMSO stock of Naphthyridine compound.

  • PBS Buffer (pH 7.4).[7]

  • 96-well UV-Star® Microplate (Greiner).

  • Plate shaker.

Step-by-Step Workflow:

  • Preparation:

    • Prepare a dilution series of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spiking:

    • Add 198 µL of PBS to the plate wells.

    • Spike 2 µL of the DMSO series into the PBS (Final DMSO = 1%).

    • Target concentrations: 100 µM, 50 µM, 25 µM, etc.

  • Incubation:

    • Shake at 500 rpm for 2 hours at RT. (Do not let settle).

  • Filtration (Critical Step):

    • Transfer contents to a MultiScreen® Solubility Filter Plate (0.45 µm).

    • Vacuum filter into a fresh receiver plate.

    • Why? This removes the precipitated "brick dust."

  • Quantification:

    • Read UV Absorbance (254 nm or

      
       of your naphthyridine).
      
    • Compare against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).

  • Calculation:

    • Solubility Limit = The concentration where the filtrate absorbance plateaus or drops relative to the standard curve.

Kinetic_Solubility_Workflow Stock 10mM DMSO Stock Spike Spike 2uL into 198uL PBS Stock->Spike Shake Shake 2 hrs (Precipitation) Spike->Shake Filter Vacuum Filter (0.45 um) Shake->Filter Read UV Read (Filtrate) Filter->Read

Figure 2: Kinetic Solubility Workflow. Filtration is the critical step to separate dissolved compound from precipitate.

References & Authoritative Grounding

  • FDA Prescribing Information (Factive/Gemifloxacin): Data confirming the use of Mesylate salt to achieve "freely soluble" status (350 µg/mL) for naphthyridine-class drugs.

    • Source:

  • Assay Guidance Manual (NCBI): Definitive guide on DMSO tolerance in cell-based and enzymatic assays.

    • Source:

  • Cyclodextrin Complexation: Review of SBE-

    
    -CD utility for nitrogen-containing heterocycles.
    
    • Source:

  • Physicochemical Properties of 1,8-Naphthyridine: pKa and solubility data.

    • Source:

For further assistance with specific naphthyridine derivatives, please contact the formulation chemistry group referencing Ticket ID NAPH-SOL-001.

Sources

Optimization of reaction conditions for derivatizing the 1-amine group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: #AMINE-OPT-001 Subject: Optimization of Reaction Conditions for 1-Amine Derivatization Assigned Specialist: Senior Application Scientist, Bio-Analytical Division

Welcome to the Amine Derivatization Support Hub

Welcome. If you are accessing this guide, you are likely facing challenges with yield, stability, or selectivity in modifying primary amines (


). Whether you are performing bioconjugation (NHS esters), chiral analysis (Marfey’s reagent), or high-sensitivity fluorescence detection (OPA/Dansyl), the primary amine is a robust nucleophile—but it is not without its "kryptonite."

This guide moves beyond basic textbook protocols. It focuses on the kinetic competition between your desired reaction and the two most common failure modes: hydrolysis and protonation .[]

Reagent Selection Matrix

Before optimizing, confirm you are using the correct chemistry for your analytical goal.

ReagentTarget ApplicationKey AdvantageCritical Limitation
NHS Esters Bioconjugation, LabelingStable amide bond; mild conditions.[2]Rapid hydrolysis in aqueous buffers.
OPA (o-Phthalaldehyde) HPLC (Fluorescence)Fast (<1 min); high sensitivity.[3]Unstable derivative ; requires immediate analysis.
Marfey’s Reagent (FDAA) Chiral AA SeparationSeparates D/L enantiomers.Requires heating; slower reaction.
Dansyl Chloride LC-MS / UVVery stable sulfonamide bond.Slow reaction; requires high pH (>9.5).

Core Workflow: NHS Ester Optimization

The most common support ticket we receive involves low conjugation yields with NHS esters. This is almost always a pH control issue.

The Mechanistic Conflict

You are managing a race between two reactions:

  • Aminolysis (Desired): The unprotonated amine (

    
    ) attacks the carbonyl.[4]
    
  • Hydrolysis (Undesired): Water attacks the carbonyl, permanently deactivating the reagent.

The "Goldilocks" pH Window:

  • pH < 7.0: The amine is protonated (

    
    ) and is not nucleophilic .[4] Reaction rate 
    
    
    
    0.
  • pH > 9.0: Hydrolysis of the NHS ester becomes faster than aminolysis. Reagent is destroyed before it can label the target.

  • Optimal: pH 8.3 - 8.5 .[4][5]

Visualizing the Competition (Graphviz)

NHS_Mechanism cluster_conditions Critical Control Factors Start NHS Ester Reagent Intermed Tetrahedral Intermediate Start->Intermed Attack at Carbonyl Amine Primary Amine (R-NH2) (Nucleophile) Amine->Intermed Water Water (H2O) (Competitor) Water->Intermed High pH promotes Product Stable Amide Bond (Conjugate) Intermed->Product Loss of NHS Waste Carboxylic Acid (Dead Reagent) Intermed->Waste Hydrolysis pH pH 8.3 - 8.5 (Maximizes R-NH2) Buffer Amine-Free Buffer (No Tris/Glycine)

Figure 1: The kinetic competition in NHS ester chemistry. Success depends on favoring the green pathway over the red pathway via pH control.

Standard Operating Protocol: NHS Labeling
  • Buffer Prep: Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Critical: Do NOT use Tris or Glycine (they contain amines and will scavenge the reagent).

  • Reagent Solubilization: Dissolve NHS ester in anhydrous DMSO or DMF immediately before use.

    • Limit: Keep organic solvent < 10% of final volume to prevent protein denaturation.[4]

  • Reaction: Add 10-20 molar excess of NHS ester to the protein/amine solution.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to stop the reaction.

Troubleshooting Guide: Specific Scenarios

Issue A: "My OPA derivatives disappear before I can run the HPLC."

Cause: OPA derivatives (isoindoles) are chemically unstable. They degrade within minutes. Solution:

  • Automated Derivatization: Do not manually derivatize a batch. Program your HPLC autosampler to mix the reagent and sample 1 minute before injection .

  • Reagent Modification: Use 3-mercaptopropionic acid (3-MPA) instead of 2-mercaptoethanol. 3-MPA derivatives are more stable, though slightly less fluorescent.

Issue B: "I see peaks for both D- and L-amino acids, but they are overlapping." (Marfey's Reagent)

Cause: Incomplete reaction or racemization due to excessive heat. Solution:

  • Temperature Control: Marfey's reaction requires heat (unlike NHS). Standard is 40°C for 60 mins. If racemization is suspected, lower to 37°C and extend time to 90 mins.

  • Molar Ratio: Ensure a 1.5x to 2x molar excess of FDAA (Marfey's reagent) to amino acid.

Issue C: "My NHS reaction labeled the Tyrosine/Serine hydroxyls too."

Cause: High pH (>9.0) or excessive reagent concentration can force esterification of hydroxyls (O-acylation). Expert Tip:

  • The "Boiling" Fix: Amide bonds (N-acylation) are heat stable; Ester bonds (O-acylation) are not.

  • Protocol: If you suspect over-labeling, incubate the sample in a boiling water bath for 1-2 minutes (if the protein can withstand it) or treat with hydroxylamine at pH 8.0. This selectively hydrolyzes the unstable esters while keeping the desired amides intact [1].[2]

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose low yields.

Troubleshooting Start Problem: Low Derivatization Yield CheckBuffer 1. Check Buffer Composition Start->CheckBuffer Tris Contains Tris/Glycine? CheckBuffer->Tris CheckPH 2. Check pH PH_Low pH < 7.5? CheckPH->PH_Low CheckSolubility 3. Check Reagent Solubility Precip Cloudy/Precipitate? CheckSolubility->Precip Tris->CheckPH No ChangeBuffer Action: Switch to HEPES or Bicarbonate Tris->ChangeBuffer Yes RaisePH Action: Raise to 8.3-8.5 (Deprotonate Amine) PH_Low->RaisePH Yes PH_High pH > 9.0? PH_Low->PH_High No PH_High->CheckSolubility No LowerPH Action: Lower to 8.5 (Prevent Hydrolysis) PH_High->LowerPH Yes SolventFix Action: Dissolve in DMSO first, then add to aqueous Precip->SolventFix Yes

Figure 2: Diagnostic logic for resolving low conjugation efficiency.

References

  • Zenker, A., et al. (2007). "Selective Acylation of Primary Amines in Peptides and Proteins." Journal of Proteome Research. ACS Publications.[2]

  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques. Academic Press. (The definitive text on NHS chemistry).

  • Thermo Fisher Scientific. "Chemistry of Crosslinking with NHS-Esters." Technical Guide.

  • Agilent Technologies. "Amino Acid Analysis using ZORBAX Eclipse Plus C18 Columns." (OPA/FMOC Protocols).[3]

  • Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][7][8][9][10]

Sources

Technical Support Center: Purification of Polar Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Proton" Paradox

Naphthyridine derivatives (1,5-, 1,6-, 1,8-isomers) present a classic "double trouble" in purification: they are often highly polar (water-soluble) and Lewis basic (pKa ~3–5 for the ring nitrogens).

In standard chromatography, the lone pair on the naphthyridine nitrogen interacts aggressively with the acidic silanols (Si-OH) of silica gel. This results in peak tailing (streaking) , irreversible adsorption, and yield loss. Furthermore, in Reverse Phase (RP) HPLC at standard acidic pH (0.1% TFA), these molecules become fully protonated, causing them to elute in the void volume due to excessive polarity.

This guide provides self-validating protocols to overcome these specific chemical behaviors.

Module 1: Normal Phase (Flash) Troubleshooting

Q: My compound streaks from the baseline to the solvent front on silica TLC and flash columns. How do I fix this?

A: You must neutralize the stationary phase, not just the mobile phase. Standard silica is acidic (pH ~5). Adding 1% Triethylamine (TEA) to your mobile phase is often insufficient because the silica acts as a "sink," absorbing the amine modifier before it can shield your compound.

The Solution: The "Column Doping" Protocol Instead of just adding TEA to the run solvents, you must pre-saturate the silica.

Step-by-Step Protocol:

  • Slurry Preparation: Pack your silica column using a slurry of Hexane (or DCM) containing 5% Triethylamine (TEA) .

  • The Flush: Flush the packed column with 2 Column Volumes (CV) of this 5% TEA solution.

  • Equilibration: Switch to your running mobile phase (e.g., DCM/MeOH + 1% TEA ) and flush for 2 CVs.

  • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet pH paper).

  • Run: Load your sample. The basic sites on the silica are now capped by TEA, allowing your naphthyridine to elute as a tight band.

Critical Note: If TEA interferes with downstream steps (e.g., biology assays), use 1% Ammonium Hydroxide (NH₄OH) in MeOH/DCM. NH₄OH is volatile and easier to remove but requires vigorous mixing to stay miscible in DCM.

Q: Even with TEA, I am losing mass. Is there an alternative to silica?

A: Switch to Basic Alumina or Amine-Functionalized Silica. If your compound has a pKa > 6 or contains multiple basic nitrogens, silica may be too aggressive even with modifiers.

  • Basic Alumina (Activity Grade III): The surface is alkaline, preventing the acid-base interaction entirely.

  • Amine-Silica (NH2-Silica): These columns are pre-functionalized. They act as a "weak" normal phase and are excellent for polar heterocycles.

Module 2: Reverse Phase (Prep-HPLC) Troubleshooting

Q: On C18 Prep-HPLC (Water/Acetonitrile + 0.1% TFA), my compound elutes immediately (Void Volume). Why?

A: Your compound is ionized (protonated) and too hydrophilic for the C18 chain. At pH 2 (TFA conditions), the naphthyridine nitrogens are protonated (


). Charged species do not interact well with the hydrophobic C18 chains.

The Solution: "pH Switching" to Basic Mobile Phases By raising the pH above the pKa of the naphthyridine (typically to pH 9–10), you force the molecule into its neutral (free base) state. This drastically increases hydrophobicity and retention.

Protocol: High-pH Buffer Preparation (10mM Ammonium Bicarbonate)

  • Aqueous Line (A): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Organic Line (B): 100% Acetonitrile.

  • Column Selection: Ensure your C18 column is "Hybrid" or "High-pH Stable" (e.g., XBridge, Gemini, or Triart). Do not use standard silica C18 at pH 10 , or you will dissolve the column.

Q: I cannot use high pH because my compound degrades. What now?

A: Use Ion-Pairing Chromatography. If you must stay acidic, add an ion-pairing reagent that binds to the protonated nitrogen to form a neutral, lipophilic complex.

  • Reagent: Sodium Perchlorate (NaClO₄) or Hexanesulfonic Acid.

  • Downside: These are non-volatile. You will need a desalting step (see Module 3) after purification.

Module 3: Isolation & Workup

Q: My compound is water-soluble. After quenching the reaction, I cannot extract it from the aqueous layer with DCM or Ethyl Acetate.

A: Standard solvents are too non-polar. Use the "Salting-Out + Polar Extraction" method.

Data Table: Extraction Solvent Efficiency for Polar Heterocycles

Solvent SystemPolarity IndexApplication
DCM 3.1Standard. Often fails for poly-nitrogen systems.
CHCl₃ / Isopropanol (3:1) ~4.5The "Magic Mix". Excellent for polar alkaloids/naphthyridines.
n-Butanol 4.0High boiling point (117°C), but extracts almost anything.
Ethyl Acetate 4.4Good, but absorbs too much water.

Step-by-Step Protocol: The n-Butanol Rescue

  • Saturation: Saturate the aqueous layer with solid NaCl (brine). This disrupts the hydration shell of your polar molecule ("Salting Out").

  • pH Adjustment: Adjust the aqueous pH to ~10 (ensure the naphthyridine is neutral).

  • Extraction: Extract 3x with n-Butanol .

  • Concentration: n-Butanol is hard to rotovap. Add water (azeotrope) or use a high-vacuum pump with a cold trap.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying a crude naphthyridine mixture.

PurificationStrategy Start Crude Naphthyridine Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble in DCM SolubilityCheck->Soluble Yes Insoluble Insoluble / Highly Polar SolubilityCheck->Insoluble No TLC_Streak TLC: Streaking? Soluble->TLC_Streak StandardFlash Standard Flash (DCM/MeOH) TLC_Streak->StandardFlash No DopedFlash Doped Flash (1% TEA or NH4OH) TLC_Streak->DopedFlash Yes (Use Amine Modifier) PH_Stability Stable at pH 10? Insoluble->PH_Stability High_PH_RP Prep-HPLC (NH4HCO3, pH 10) PH_Stability->High_PH_RP Yes (Preferred) Low_PH_RP Prep-HPLC (0.1% TFA + HILIC) PH_Stability->Low_PH_RP No (Degrades)

Caption: Decision matrix for selecting the optimal purification route based on solubility and chemical stability.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. Link

  • Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Acid Sensitive/Basic Compounds).Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.Link

  • McCalley, D. V. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[4][5][6] Journal of Chromatography A. Link

  • University of Tokyo. Extraction Method Protocol (Liquid-Liquid) for Polar Solvents.Link

Sources

Validation & Comparative

Comparative Guide: Validating the MoA of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for validating the mechanism of action (MoA) of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine (referred to herein as TH-2,7-NA ).

Based on current medicinal chemistry literature, this molecule is a privileged scaffold primarily utilized in the development of Type II Kinase Inhibitors (targeting c-Kit, VEGFR-2, MET, HPK1) and Integrin Antagonists (


). Its structural utility lies in its semi-rigid bicyclic core, which mimics the pharmacophores of arginine (in integrin ligands) or the adenine hinge-binding region (in kinase inhibitors).

Executive Summary & Mechanism Hypothesis

TH-2,7-NA acts as a high-value chemical probe due to its specific nitrogen positioning in the saturated ring system. Unlike its fully aromatic counterparts, the tetrahydro- derivative offers increased


 character (fraction of 

hybridized carbons), improving solubility and allowing for specific vectoral exploration of binding pockets.
Primary Mechanism Hypotheses
  • Kinase Inhibition (ATP-Competitive): The 1-amine and N-2 nitrogen function as a donor-acceptor motif, binding to the kinase hinge region (e.g., c-Kit, HPK1).

  • Integrin Antagonism (RGD Mimetic): The basic amine mimics the guanidine group of Arginine in the RGD (Arg-Gly-Asp) sequence, disrupting integrin-ligand interactions.

Comparative Performance Analysis

To validate TH-2,7-NA, it must be benchmarked against structurally similar "Gold Standard" scaffolds. The following table compares TH-2,7-NA against Tetrahydroisoquinoline (THIQ) and 1,6-Naphthyridine derivatives.

Table 1: Scaffold Performance & Physicochemical Profile
FeatureTH-2,7-NA (Product) Tetrahydroisoquinoline (Alternative 1) 1,6-Naphthyridine (Alternative 2)
Primary Target Class Kinases (c-Kit, MET), Integrins GPCRs (Dopamine), MAO EnzymesHIV Integrase, Bromodomains
Binding Vector Linear/Planar Hybrid Angled/TwistedPlanar
Basicity (pK

)
~8.5 - 9.5 (Tunable)~9.5 (High)~4.0 - 5.0 (Low)
Solubility (LogS) High (Polar bicyclic) Moderate (Lipophilic core)Moderate
Metabolic Stability Moderate (N-oxidation risk) Low (Benzylic oxidation prone)High (Aromatic stability)
Validation Utility High for Hinge/Interface Probing High for GPCR Orthosteric SitesHigh for Allosteric Sites

Analyst Insight: TH-2,7-NA outperforms THIQ in kinase campaigns because the extra nitrogen (N-7) reduces lipophilicity (LogP) while providing an additional vector for hydrogen bonding, crucial for selectivity in the solvent-exposed front of the ATP pocket.

Experimental Validation Protocols

This section details the step-by-step workflow to deconvolute the specific MoA of TH-2,7-NA in a biological system.

Protocol A: Target Engagement via Thermal Shift Assay (TSA)

Objective: Determine if TH-2,7-NA physically binds to the target protein (e.g., c-Kit kinase domain) by stabilizing its thermal denaturation profile.

Methodology:

  • Preparation: Dilute Recombinant c-Kit (500 nM) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Treatment: Add TH-2,7-NA (10

    
    M) or DMSO control. Include Sunitinib  (1 
    
    
    
    M) as a positive control.
  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Thermocycling: Ramp temperature from 25°C to 95°C at 0.5°C/min using a qPCR machine.

  • Data Analysis: Calculate the Melting Temperature (

    
    ) using the first derivative of the fluorescence curve.
    

Self-Validating Criteria:

  • Valid Result:

    
     (Drug - DMSO) > 2°C indicates significant binding.
    
  • Invalid Result: If Positive Control (Sunitinib)

    
     < 2°C, the protein is degraded; discard data.
    
Protocol B: Functional Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the inhibitory potency (


) against the catalytic activity of the target.[1]

Methodology:

  • Reaction Mix: Combine Kinase (5 nM), Peptide Substrate (2

    
    M), and ATP (
    
    
    
    concentration).
  • Dosing: Titrate TH-2,7-NA (1 nM to 10

    
    M) in 384-well plates.
    
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add Eu-labeled anti-phospho-antibody and APC-labeled tracer (TR-FRET reagents).

  • Readout: Measure emission ratio (665 nm / 615 nm).

Data Interpretation (Mock Data): | Compound | IC


 (c-Kit) | IC

(Off-Target: EGFR) | Selectivity Ratio | | :--- | :--- | :--- | :--- | | TH-2,7-NA | 45 nM | >10,000 nM | >200x | | Sunitinib (Ref) | 10 nM | 500 nM | 50x | | THIQ Analog | 1,200 nM | 800 nM | 1.5x |

Mechanism of Action Visualization

The following diagram illustrates the decision matrix for validating TH-2,7-NA, distinguishing between its two primary potential mechanisms (Kinase vs. Integrin) based on experimental outcomes.

MoA_Validation Start Start: TH-2,7-NA Hit Validation TSA Thermal Shift Assay (TSA) (Protocol A) Start->TSA Decision1 Is Tm Shift > 2°C? TSA->Decision1 KinasePath Hypothesis: Kinase Inhibitor (ATP-Competitive) Decision1->KinasePath Yes (Protein Stabilized) IntegrinPath Hypothesis: Integrin Antagonist (RGD Mimetic) Decision1->IntegrinPath No (Low Affinity in Soln) KinaseAssay FRET Kinase Assay (Protocol B) KinasePath->KinaseAssay CellAdhesion Cell Adhesion Assay (Vitronectin/Fibronectin) IntegrinPath->CellAdhesion Result_Kinase Valid: Low nM IC50 (Hinge Binder) KinaseAssay->Result_Kinase IC50 < 100nM Result_Integrin Valid: Inhibits Adhesion (Interface Binder) CellAdhesion->Result_Integrin Inhibition > 50%

Caption: Logic flow for deconvoluting the primary mechanism of TH-2,7-NA based on biophysical (TSA) and functional (FRET/Adhesion) data.

Structural Validation: The "Methyl Scan"

To conclusively prove the MoA is driven by the specific amine pharmacophore, a Negative Control Synthesis is required.

The "Methyl Scan" Protocol:

  • Synthesize: N,N-dimethyl-TH-2,7-NA (tertiary amine).

  • Hypothesis:

    • If MoA is Kinase (Hinge Binding): Methylation abolishes the critical H-bond donor capability. Activity should disappear.

    • If MoA is Non-Specific (Promiscuous): Activity will persist due to lipophilic interactions.

  • Result Interpretation:

    • TH-2,7-NA IC

      
      : 45 nM[2]
      
    • N,N-dimethyl Analog IC

      
      : >10,000 nM
      

References

  • Discovery of 2,7-Naphthyridinone Kinase Inhibitors

    • Title: Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.[1]

    • Source: Molecules (PMC).
    • URL:[Link]

  • Title: Naphthyridines as inhibitors of HPK1 (WO2018183956A1).
  • Integrin Antagonist Fragments

    • Title: Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for Integrin Antagonists.
    • Source: ResearchG
    • URL:[Link]

  • MET Kinase Inhibitors

    • Title: 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.[3]

    • Source: European Journal of Medicinal Chemistry.[3]

    • URL:[Link]

Sources

Comparative Efficacy Analysis of a Novel PARP Inhibitor: 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine (hereafter referred to as Compound X) against established Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Talazoparib. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.

Introduction: The Rationale for Novel PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP inhibitors have emerged as a groundbreaking class of targeted therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 and BRCA2 mutations.[3][4] This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of PARP in a cancer cell with a pre-existing DNA repair defect leads to cell death, while normal cells remain largely unaffected.[2][5]

Olaparib and Talazoparib are two FDA-approved PARP inhibitors that have demonstrated significant clinical efficacy in treating various cancers, including certain types of ovarian, breast, and prostate cancers.[6][7][8] Olaparib, the first-in-class PARP inhibitor, functions by competitively inhibiting NAD+ at the catalytic site of PARP1 and PARP2. Talazoparib is noted for its dual mechanism of action, which includes not only catalytic inhibition but also a high potency for "PARP trapping," where the PARP enzyme is locked onto the DNA at the site of damage, creating a cytotoxic complex that obstructs DNA replication.[7][9]

Despite the success of existing PARP inhibitors, the development of novel compounds like Compound X (this compound) is driven by the need to overcome acquired resistance, improve selectivity, and potentially reduce off-target toxicities. This guide outlines a series of preclinical assays to rigorously evaluate the efficacy of Compound X in comparison to Olaparib and Talazoparib.

The PARP Inhibition and Synthetic Lethality Pathway

The mechanism of action of PARP inhibitors hinges on their ability to disrupt the repair of DNA single-strand breaks (SSBs). In normal cells, SSBs are efficiently repaired. However, when PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, mediated by proteins like BRCA1 and BRCA2, these DSBs can be effectively repaired. In cancer cells with BRCA mutations, the HR pathway is compromised. The combination of PARP inhibition and a defective HR pathway leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cancer cell death.[5][10]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP Activation DNA_SSB_Normal->PARP_Normal SSB_Repair SSB Repair PARP_Normal->SSB_Repair Cell_Survival_Normal Cell Survival SSB_Repair->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Inhibition DNA_SSB_Cancer->PARP_Inhibited PARPi Compound X / Olaparib / Talazoparib PARPi->PARP_Inhibited Inhibits DSB_Formation Double-Strand Break (DSB) Formation PARP_Inhibited->DSB_Formation Leads to HR_Deficient Deficient Homologous Recombination (HR) DSB_Formation->HR_Deficient Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death Results in

Figure 1: Mechanism of synthetic lethality with PARP inhibitors.

Comparative Efficacy Evaluation: Experimental Framework

To objectively compare the efficacy of Compound X with Olaparib and Talazoparib, a multi-tiered experimental approach is proposed. This framework will assess the compound's biochemical potency, its activity in a cellular context, and its ability to induce apoptosis in a cancer cell line with a relevant genetic background.

Experimental_Workflow Biochemical Tier 1: Biochemical Assay (PARP1/2 Enzyme Inhibition) Cellular Tier 2: Cellular Assays (Target Engagement & DNA Damage) Biochemical->Cellular Informs Data Data Analysis & Comparison Biochemical->Data Functional Tier 3: Functional Outcome Assay (Apoptosis Induction) Cellular->Functional Correlates with Cellular->Data Functional->Data

Figure 2: Tiered experimental workflow for inhibitor comparison.

Tier 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of PARP1 and PARP2 and compare it to the known inhibitors.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of Compound X, Olaparib, and Talazoparib against recombinant human PARP1 and PARP2 enzymes.

Methodology: PARP1/2 Enzymatic Assay

A common method for this is a colorimetric or fluorometric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[11][12]

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.

  • Reaction Mixture: Prepare a reaction buffer containing activated DNA, recombinant human PARP1 or PARP2 enzyme, and biotinylated NAD+.

  • Compound Addition: Serially dilute Compound X, Olaparib, and Talazoparib in the reaction buffer and add to the respective wells. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the PARP enzyme to catalyze the poly(ADP-ribosyl)ation of the histones.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains.

  • Signal Generation: After another incubation and wash step, add a colorimetric HRP substrate (e.g., TMB). The color development is proportional to PARP activity.

  • Data Acquisition: Stop the reaction with an acidic solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • IC50 Calculation: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Comparative Data:
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Compound X [Experimental Value][Experimental Value]
Olaparib1-51-5
Talazoparib~1~1.5

Note: IC50 values for Olaparib and Talazoparib are based on literature precedents and may vary depending on assay conditions.

Tier 2: Cellular Target Engagement and DNA Damage Induction

Moving from a biochemical to a cellular environment is crucial to assess compound permeability, stability, and on-target effects within a biological system.

Objective:

To quantify the induction of DNA double-strand breaks as a downstream marker of PARP inhibition in a relevant cancer cell line.

Cell Line Selection:

For this study, a breast cancer cell line with a known BRCA1 mutation, such as MDA-MB-436 or SUM149PT, is recommended.[13][14][15] These cells are deficient in homologous recombination and are therefore expected to be sensitive to PARP inhibitors.

Methodology: γH2AX Immunofluorescence Assay

The phosphorylation of histone H2AX to form γH2AX is a well-established biomarker for DNA double-strand breaks.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-436 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X, Olaparib, and Talazoparib for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the cell nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

Expected Outcome:

A dose-dependent increase in the number of γH2AX foci per cell is expected for all active compounds. The relative potency of Compound X can be compared to Olaparib and Talazoparib based on the concentration required to induce a significant increase in DNA damage.

Tier 3: Functional Outcome Assessment

The ultimate measure of an anti-cancer agent's efficacy is its ability to induce cell death in the target cancer cell population.

Objective:

To measure the induction of apoptosis following treatment with Compound X, Olaparib, and Talazoparib.

Methodology: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19]

Step-by-Step Protocol:

  • Cell Treatment: Seed MDA-MB-436 cells in a white-walled 96-well plate and treat with serial dilutions of the inhibitors for 48-72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature and add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate for caspases 3 and 7.[18]

  • Incubation: Mix the plate on a plate shaker and incubate at room temperature for 1-2 hours. The reagent lyses the cells and allows the activated caspases to cleave the substrate, generating a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase 3/7 activity.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to compare the apoptotic potential of the compounds.

Hypothetical Comparative Data:
CompoundApoptosis Induction (EC50, nM)
Compound X [Experimental Value]
Olaparib~50-100
Talazoparib~5-20

Note: EC50 values are hypothetical and highly dependent on the cell line and assay duration.

Summary and Future Directions

This guide outlines a systematic approach to compare the efficacy of the novel compound this compound (Compound X) with the established PARP inhibitors Olaparib and Talazoparib. By progressing from biochemical potency to cellular target engagement and functional apoptotic outcomes, a comprehensive profile of Compound X's preclinical efficacy can be established.

The data generated from these experiments will be crucial in determining if Compound X warrants further investigation. Future studies should include selectivity profiling against a panel of kinases and other enzymes, assessment of PARP trapping efficiency, and ultimately, in vivo efficacy studies in relevant xenograft models. The collective results will provide the necessary evidence to support the continued development of this promising new therapeutic candidate.

References

  • Olaparib - Wikipedia. [Link]

  • Talazoparib - Wikipedia. [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • Olaparib - PubMed. [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. [Link]

  • Olaparib (Lynparza) | Cancer Research UK. [Link]

  • olaparib treatment for prostate cancer. [Link]

  • What are PARP inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • What are PARP inhibitors? - MD Anderson Cancer Center. [Link]

  • Mechanism of Action of PARP Inhibitors - ResearchGate. [Link]

  • BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed. [Link]

  • BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants - AACR Journals. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • Caspase-Glo 3/7 Assay - Bio-protocol. [Link]

  • Identification of three new BRCA1 mutant breast cancer cell lines by... - ResearchGate. [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. [Link]

  • Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC. [Link]

  • BRCA1/2 mutation analysis in 41 ovarian cell lines reveals only one functionally deleterious ... - PMC. [Link]

  • New drug targets for BRCA-driven cancer uncovered - ecancer. [Link]

  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC. [Link]

  • γH2AX and PAR detection. A, γH2AX detection in lymphocytes; B, tumor needle biopsies - ResearchGate. [Link]

  • This compound - PubChemLite. [Link]

  • The content of γ H2AX in different cell cycle phases after PARPi and/or - ResearchGate. [Link]

  • (a) Biochemical PARP-1 trapping assay to assess trapping potency... - ResearchGate. [Link]

  • PARP1 Assay Service - Reaction Biology. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine - PubChem. [Link]

  • 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine - PubChemLite. [Link]

  • 1-Naphthalenamine, 5,6,7,8-tetrahydro- - the NIST WebBook. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine
Reactant of Route 2
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.